Carthamidin
Overview
Description
Carthamidin is a flavonoid compound, specifically a tetrahydroxyflavanone, derived from naringenin. It is characterized by its additional hydroxy group at position 6. This compound is found in various plants, including safflower (Carthamus tinctorius), and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carthamidin can be synthesized through the microbial transformation of naringenin. One efficient method involves the use of the yeast Rhodotorula marina in an aerated bioreactor. This process leads to the production of this compound with a conversion efficiency of 0.31 mg/mg of naringenin . Another method involves the use of Aspergillus niger, which also yields this compound through hydroxylation of naringenin .
Industrial Production Methods: The industrial production of this compound primarily relies on biotransformation processes due to their efficiency and cost-effectiveness. The use of microorganisms such as Rhodotorula marina and Aspergillus niger in controlled bioreactors allows for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Carthamidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isothis compound.
Hydroxylation: The addition of hydroxyl groups to naringenin results in the formation of this compound.
Common Reagents and Conditions:
Microbial Transformation: Utilizes microorganisms such as Rhodotorula marina and Aspergillus niger under aerobic conditions
Chemical Reagents: Common reagents include naringenin as the substrate and specific enzymes produced by the microorganisms
Major Products Formed:
Isothis compound: Formed through the oxidation of this compound.
Hydroxylated Derivatives: Result from the hydroxylation of naringenin.
Scientific Research Applications
Carthamidin has a wide range of applications in scientific research, including:
Mechanism of Action
Carthamidin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. In the context of cancer therapy, this compound-mediated silver nanoparticles induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular processes .
Comparison with Similar Compounds
Naringenin: The parent compound from which carthamidin is derived.
Isothis compound: An oxidized form of this compound with similar biological activities.
Other Flavonoids: Compounds such as quercetin and kaempferol, which also possess antioxidant and anti-inflammatory properties.
Uniqueness of this compound: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities.
Properties
IUPAC Name |
(2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLTVGMLNDMOQE-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963963 | |
Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479-54-9 | |
Record name | Carthamidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carthamidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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